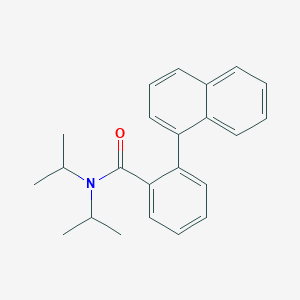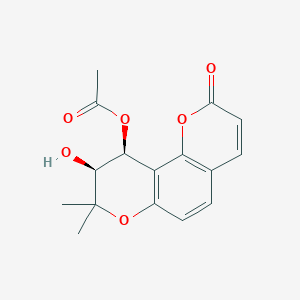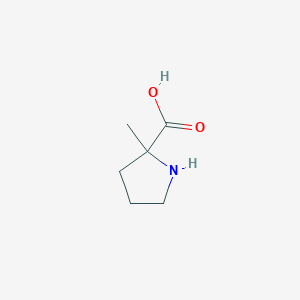
Acitretin Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acitretin Methyl Ester is a derivative of acitretin, a synthetic retinoid used primarily in the treatment of severe psoriasis and other skin disorders. Acitretin itself is the active metabolite of etretinate, which was replaced due to its more favorable pharmacokinetic profile . This compound retains the core structure of acitretin but with a methyl ester functional group, which can influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acitretin Methyl Ester typically involves the esterification of acitretin. One common method involves reacting acitretin with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
Acitretin Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acitretin.
Reduction: Reduction reactions can convert it back to acitretin or other derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid or base catalysts are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include acitretin, various acitretin derivatives, and other retinoid compounds .
科学的研究の応用
Acitretin Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other retinoid compounds.
Biology: Studied for its effects on cellular differentiation and proliferation.
Medicine: Investigated for potential therapeutic uses in skin disorders and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and cosmetic products
作用機序
The exact mechanism of action of Acitretin Methyl Ester is not fully understood. it is believed to work by targeting specific retinoid receptors (such as RXR and RAR) in the skin, which help normalize the growth cycle of skin cells. This action reduces excessive cell growth and keratinization seen in conditions like psoriasis .
類似化合物との比較
Similar Compounds
Etretinate: The parent compound of acitretin, with a longer half-life.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne
Uniqueness
Acitretin Methyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and biological activity. Compared to etretinate, it has a shorter half-life and is less lipophilic, making it a more favorable option in certain therapeutic contexts .
特性
CAS番号 |
74479-45-1 |
|---|---|
分子式 |
C₂₂H₂₈O₃ |
分子量 |
340.46 |
同義語 |
(All-E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Methyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)




